Cas no 921574-45-0 (6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)-)
![6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)- structure](https://www.kuujia.com/scimg/cas/921574-45-0x500.png)
6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)-
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- Inchi: 1S/C16H16N6O2/c1-4-21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,17,23,24)
- InChI Key: OZUXVCOLBPUMRO-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(N(C)C(=O)NC2=O)N2C(C3=CC=C(C)C=C3)=NN=C12
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 4.40±0.20(Predicted)
6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-0028-5mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-4mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-1mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-5μmol |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-3mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-2μmol |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-10mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-10μmol |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F2259-0028-2mg |
9-ethyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-45-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)- Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 9-ethyl-5,9-dihydro-5-methyl-3-(4-methylphenyl)-
6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione: A Comprehensive Overview
6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione is a compound with the CAS number 921574-45-0, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione is characterized by a purine ring system fused with a triazole ring, creating a unique bicyclic framework that contributes to its intriguing chemical properties.
Recent studies have highlighted the importance of purine derivatives in drug discovery. The fusion of the purine ring with other heterocyclic systems, such as triazoles, has been shown to enhance the bioactivity and selectivity of these compounds. In particular, 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione has been explored for its potential as an antitumor agent, where it exhibits selective cytotoxicity against various cancer cell lines. This activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
One of the most promising applications of 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione lies in its role as a template for drug design. Researchers have utilized this compound as a starting material to synthesize more complex molecules with improved pharmacokinetic profiles. For instance, modifications to the triazole ring have led to compounds with enhanced solubility and bioavailability, making them more suitable for therapeutic use.
The synthesis of 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione involves a multi-step process that typically begins with the preparation of intermediate purine derivatives. Advanced techniques such as microwave-assisted synthesis and catalytic coupling reactions have been employed to optimize the yield and purity of this compound. These methods not only streamline the synthesis process but also reduce the environmental impact associated with traditional synthetic routes.
In terms of biological evaluation, 6H-1,2,4-Triazolo[4,e]purine-dione has demonstrated potent activity against a range of pathogens. Studies have shown that this compound exhibits antiviral properties, particularly against RNA viruses such as influenza A virus. Its ability to inhibit viral replication without causing significant cytotoxicity makes it a valuable candidate for antiviral drug development.
Furthermore, 6H-1,e-purin-dione has been investigated for its potential in treating neurodegenerative diseases. Preclinical studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. These findings underscore the versatility of purine derivatives in addressing diverse therapeutic targets.
From an analytical standpoint,921574-45-0 has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided critical insights into the compound's structural integrity and stability under various conditions. Such data are essential for ensuring the reliability of experimental results and facilitating further research into its applications.
In conclusion,921574-45-0, or 6,e-purin-dione, represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and diverse biological activities make it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications for this compound,921574-45-0 is poised to play a pivotal role in shaping the future of drug discovery.
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